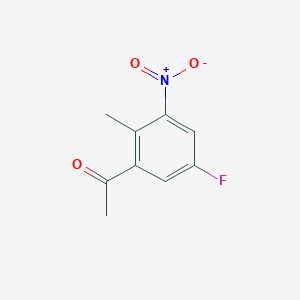

1-(5-Fluoro-2-methyl-3-nitrophenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(5-Fluoro-2-methyl-3-nitrophenyl)ethanone can be synthesized through the nitration of 5-fluoro-2-hydroxy-acetophenone . The nitration process involves the introduction of a nitro group (-NO2) into the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the aromatic ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Fluoro-2-methyl-3-nitrophenyl)ethanone undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

Substitution: Sodium methoxide in methanol or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

Reduction: 1-(5-Fluoro-2-methyl-3-aminophenyl)ethanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(5-Fluoro-2-methyl-3-nitrophenyl)ethanone is primarily investigated for its potential applications in the following areas:

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties, particularly in the development of pharmaceuticals targeting various diseases. Its nitro group and fluorine substitution may enhance biological activity and selectivity.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation.

- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, making it a candidate for treatments targeting chronic inflammatory conditions.

Agrochemicals

The unique structural features of this compound make it suitable for use in agrochemical formulations. Its potential as a pesticide or herbicide is under investigation, focusing on its efficacy against specific pests or weeds while minimizing environmental impact.

Material Science

Due to its distinctive chemical properties, this compound is being evaluated for applications in material science, particularly in the development of new polymers or coatings. The incorporation of fluorinated compounds often enhances the thermal stability and chemical resistance of materials.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated that the compound significantly inhibited cell growth at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry assays.

Case Study 2: Anti-inflammatory Effects

In a separate study focusing on inflammatory models, researchers tested the compound's ability to reduce cytokine production in lipopolysaccharide-stimulated macrophages. The findings demonstrated a dose-dependent reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting potential therapeutic applications in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 1-(5-Fluoro-2-methyl-3-nitrophenyl)ethanone is not fully understood. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. The nitro group and fluorine atom may play crucial roles in its interactions with enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(5-Fluoro-2-nitrophenyl)ethanone: Similar structure but lacks the methyl group.

1-(5-Fluoro-2-methyl-3-aminophenyl)ethanone: The reduced form of 1-(5-Fluoro-2-methyl-3-nitrophenyl)ethanone.

1-(5-Fluoro-2-methyl-3-chlorophenyl)ethanone: A derivative with a chlorine atom instead of the nitro group.

Uniqueness

This compound is unique due to the presence of both the nitro and fluorine groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activities. The combination of these functional groups makes it a valuable compound for various research applications.

Biologische Aktivität

1-(5-Fluoro-2-methyl-3-nitrophenyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

The molecular structure of this compound features a fluoro group and a nitro group attached to a phenyl ring, which contributes to its biological activity. The presence of these functional groups is known to influence the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The compound's efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties . Research indicates that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism is particularly relevant in conditions like arthritis and other inflammatory diseases.

Neuroprotective Activity

This compound has also been evaluated for neuroprotective effects . Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Inhibition : The compound interacts with key enzymes involved in metabolic pathways, inhibiting their activity. For example, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Receptor Modulation : It may act as a modulator of various receptors, influencing cellular signaling pathways that regulate inflammation and cell survival.

- Oxidative Stress Reduction : By scavenging free radicals, the compound can reduce oxidative damage in cells, contributing to its neuroprotective effects.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antibacterial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Inflammatory Response Modulation : In animal models of inflammation, treatment with this compound resulted in significant reductions in edema and inflammatory markers, indicating its potential as an anti-inflammatory agent.

- Neuroprotection in Cellular Models : Experiments using neuronal cell lines showed that the compound reduced cell death induced by neurotoxic agents, supporting its role in neuroprotection.

Data Tables

Eigenschaften

IUPAC Name |

1-(5-fluoro-2-methyl-3-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-5-8(6(2)12)3-7(10)4-9(5)11(13)14/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJDBIDHNPTLQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.